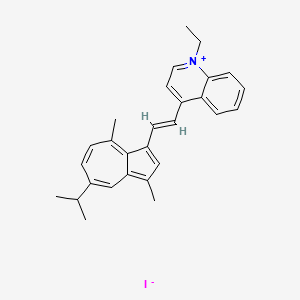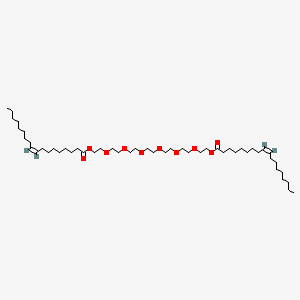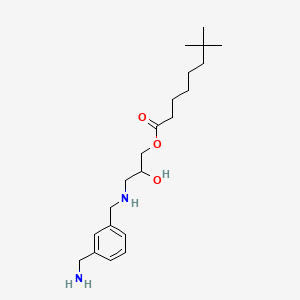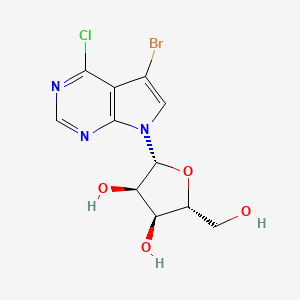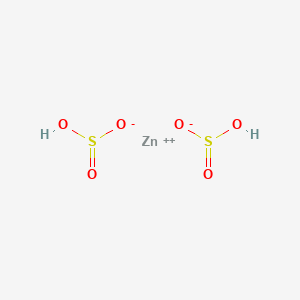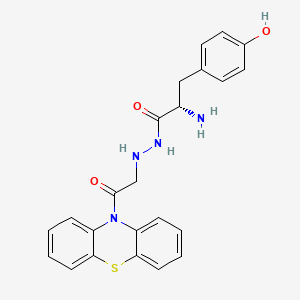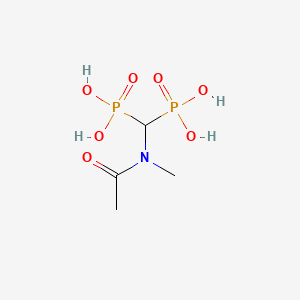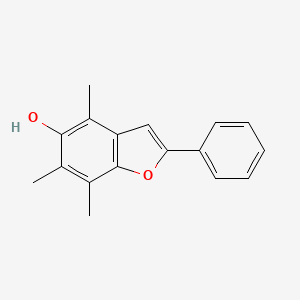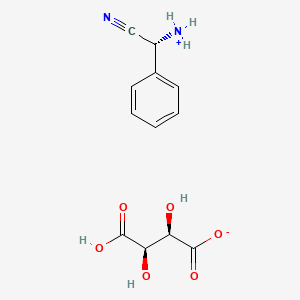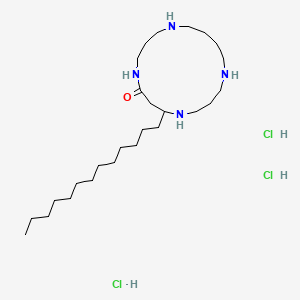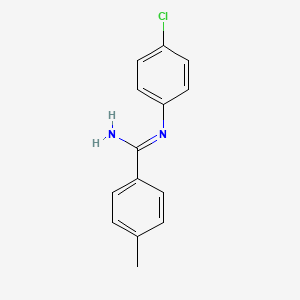
p-Toluamidine, N-(p-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluamidine, N-(p-chlorophenyl)-: is an organic compound that belongs to the class of amidines It is characterized by the presence of a toluamidine group substituted with a p-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluamidine, N-(p-chlorophenyl)- typically involves the coupling of N-(p-chlorophenyl)-p-toluimidoyl chloride with N-p-chlorophenyl-hydroxylamine in an ether medium at low temperature. The resulting hydrochloride is then treated with dilute ammonia to liberate the corresponding free base. The free base is crystallized from a benzene-petroleum ether mixture (2:1) to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions: p-Toluamidine, N-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: p-Toluamidine, N-(p-chlorophenyl)- is used as a reagent in analytical chemistry for the determination of various metal ions through complex formation and extraction .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other organic intermediates .
Mechanism of Action
The mechanism of action of p-Toluamidine, N-(p-chlorophenyl)- involves its interaction with specific molecular targets, leading to the formation of stable complexes. These interactions are primarily driven by the compound’s ability to act as a chelating agent, binding to metal ions and facilitating their extraction and determination .
Comparison with Similar Compounds
p-Toluidine: An isomer with similar chemical properties but different applications.
N-Hydroxy-N-p-chlorophenyl-N’-(3-chloro-4-methylphenyl)-p-toluamidine: A closely related compound used in similar analytical applications
Uniqueness: p-Toluamidine, N-(p-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and selectivity in forming complexes with metal ions. This makes it particularly valuable in analytical chemistry for the selective determination of specific metal ions .
Properties
CAS No. |
7118-54-9 |
|---|---|
Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3,(H2,16,17) |
InChI Key |
DHNFKFMXEBPAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


